molecular formula C17H20O2 B8635555 4'-(2-Methylbutoxy)biphenyl-4-ol CAS No. 73536-60-4

4'-(2-Methylbutoxy)biphenyl-4-ol

Cat. No. B8635555
CAS RN: 73536-60-4
M. Wt: 256.34 g/mol
InChI Key: IFZGKXNJJCRCKH-UHFFFAOYSA-N
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Description

4'-(2-Methylbutoxy)biphenyl-4-ol is a useful research compound. Its molecular formula is C17H20O2 and its molecular weight is 256.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-(2-Methylbutoxy)biphenyl-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-(2-Methylbutoxy)biphenyl-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73536-60-4

Product Name

4'-(2-Methylbutoxy)biphenyl-4-ol

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

4-[4-(2-methylbutoxy)phenyl]phenol

InChI

InChI=1S/C17H20O2/c1-3-13(2)12-19-17-10-6-15(7-11-17)14-4-8-16(18)9-5-14/h4-11,13,18H,3,12H2,1-2H3

InChI Key

IFZGKXNJJCRCKH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 0.20 mole(37.2 g) of 4,4'-dihydroxybiphenyl, 0.10 mole(15.1 g) of the above 2-methyl-1-bromobutane, and 0.60 mole(33.7 g) of potassium carbonate in 300 ml of ethanol was refluxed for 16 hours. After the reaction, the reaction solution was filtered and concentrated, then purified by column chromatography to obtain 4.9 g of 4'-(2-methylbutoxy)-4-hydroxybiphenyl. (yield: 58%)
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
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Quantity
33.7 g
Type
reactant
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Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4,4'-dihydroxybiphenyl (500 g), ethanol (7.5 l) and KOH (302 g) was heated under reflux with stirring, and (+) 2-methylbutyl bromide (prepared from (-)2-methylbutanol with phosphorus bromide)(530 g) was dropwise added for 4 hours to react them, followed by distilling off ethanol, adding water (2 l), filtering, collecting an insoluble substance, and treating this insoluble substance with toluene to remove a soluble substance. This soluble part was recrystallized from ethanol to give scaly crystals of m.p. 80.5° C., which was confirmed to be di-(2-methylbutyloxy)-biphenyl. On the other hand, the above insoluble part was heated together with hydrochloric acid with stirring, followed by cooling, collecting the resulting solid substance and recrystallizing it from toluene and then from ethanol to obtain 4'-(2-methylbutyloxy)-4-hydroxybiphenyl of m.p. 137.5° C. (125 g).
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
302 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step One
Quantity
530 g
Type
reactant
Reaction Step Two
Name
di-(2-methylbutyloxy)-biphenyl
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0 (± 1) mol
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

A mixture of 4,4'-dihydroxybiphenyl (500 g), ethanol (7.5 l) and KOH (302 g) was heated under reflux with stirring, followed by dropwise adding (+) brominated 2-methylbutyl (prepared from (-) 2-methylbutanol with phosphorus bromide) (530 g), reacting the mixture for 4 hours, distilling off ethanol, adding water (2 l), filtering, collecting insolubles, and treating the insolubles with toluene to remove solubles. This soluble part was recrystallized from ethanol to obtain scaly crystals having a melting point of 80.5° C.; thus it was confirmed to be di-(2-methylbutyloxy)biphenyl. On the other hand, the insoluble part was heated with hydrochloric acid with stirring, followed by cooling, collecting solids and recrystallizing from toluene and further from ethanol to obtain 4'-(2-methylbutyloxy)-4-hydroxybiphenyl having a m.p. of 137.5° C. (125 g).
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
302 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step One
[Compound]
Name
(+) brominated 2-methylbutyl
Quantity
530 g
Type
reactant
Reaction Step Two
Name
di-(2-methylbutyloxy)biphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

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CCC(C)COc1cccc(-c2ccccc2)c1OCC(C)CC
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reactant
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reactant
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